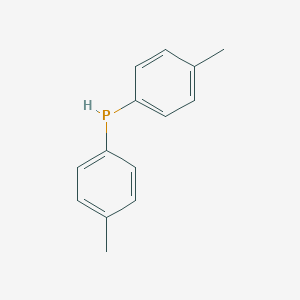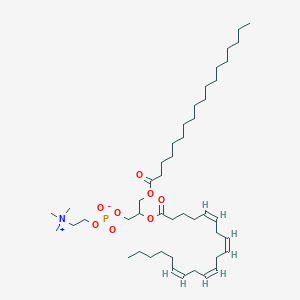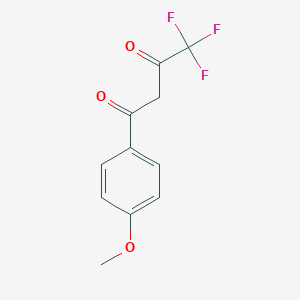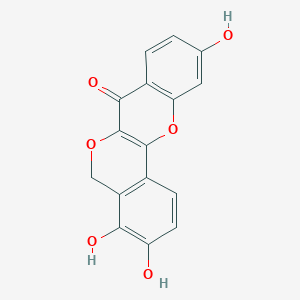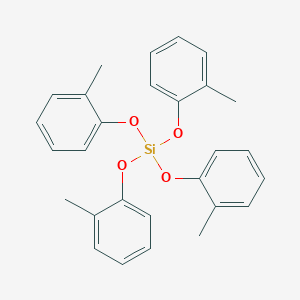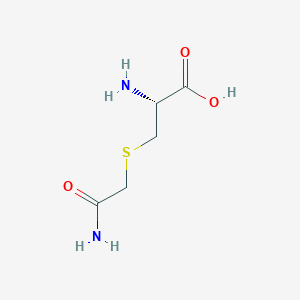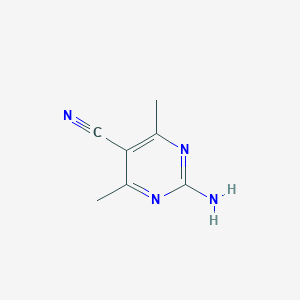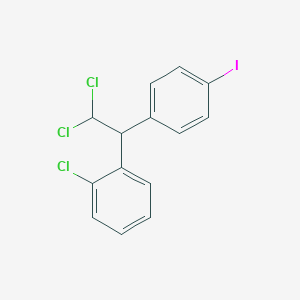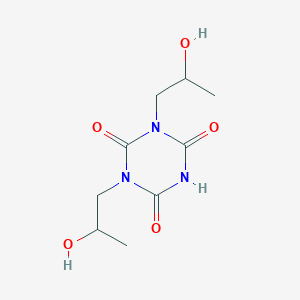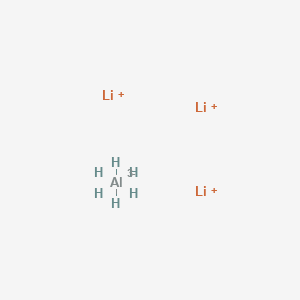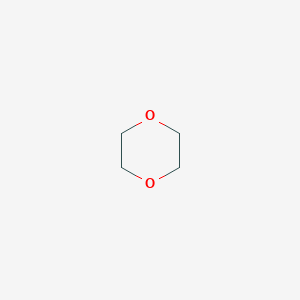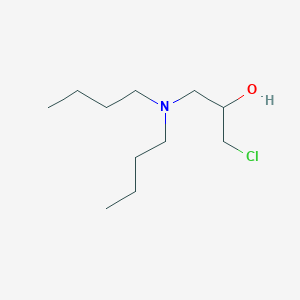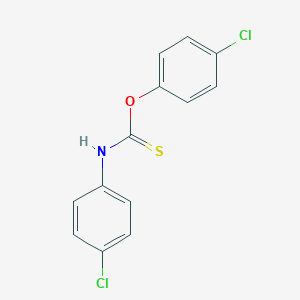
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate, also known as CCT, is a potent insecticide that belongs to the class of carbamate insecticides. It is widely used for pest control in agriculture and public health.
Wirkmechanismus
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate acts by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate binds to the active site of AChE, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately results in paralysis and death of the insect.
Biochemische Und Physiologische Effekte
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate has been shown to have a low toxicity to mammals, but it can be harmful to non-target organisms such as bees and aquatic invertebrates. It is also known to have a short half-life in the environment, which reduces its persistence and potential for bioaccumulation.
Vorteile Und Einschränkungen Für Laborexperimente
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate is a widely used insecticide in laboratory experiments due to its potency and effectiveness against a wide range of insect pests. However, its use is limited by its potential toxicity to non-target organisms and its short half-life in the environment.
Zukünftige Richtungen
Future research on O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate could focus on developing more environmentally friendly formulations and delivery methods that reduce its impact on non-target organisms. Additionally, research could be conducted to explore the potential use of O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate in combination with other insecticides to overcome insecticide resistance in pests. Finally, studies could be conducted to investigate the potential use of O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate as a tool for vector control in public health.
Synthesemethoden
The synthesis of O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate involves the reaction between 4-chlorophenyl isocyanate and 4-chloroaniline in the presence of a thiol catalyst. The resulting product is a white crystalline solid with a melting point of 107-109°C.
Wissenschaftliche Forschungsanwendungen
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insect pests, including mosquitoes, cockroaches, and beetles. O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate is also being investigated for its potential use in controlling insecticide-resistant pests.
Eigenschaften
CAS-Nummer |
17710-62-2 |
|---|---|
Produktname |
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate |
Molekularformel |
C13H9Cl2NOS |
Molekulargewicht |
298.2 g/mol |
IUPAC-Name |
O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate |
InChI |
InChI=1S/C13H9Cl2NOS/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H,16,18) |
InChI-Schlüssel |
TTZHARBPVDBEQM-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N=C(OC2=CC=C(C=C2)Cl)S)Cl |
SMILES |
C1=CC(=CC=C1NC(=S)OC2=CC=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1NC(=S)OC2=CC=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
17710-62-2 |
Synonyme |
4-Chlorophenylthiocarbamic acid O-(4-chlorophenyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



